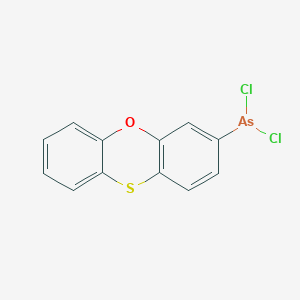
Phenoxathiin, 2-dichloroarsino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxathiin, 2-dichloroarsino- is a compound that belongs to the class of sulfur-containing heterocycles. Phenoxathiins are known for their unique structural properties and are used in various scientific and industrial applications. The compound is characterized by the presence of a phenoxathiin core with a 2-dichloroarsino substituent, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxathiin derivatives typically involves multi-step reactions. One common method is the iron-catalyzed C–H thioarylation of phenols, followed by a copper-mediated Ullmann-type C–O bond-forming cyclization reaction . This method provides a straightforward approach to synthesizing phenoxathiins from readily available starting materials.
Industrial Production Methods
Industrial production of phenoxathiin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. The Ferrario reaction, which involves the reaction of diphenyl ether with sulfur, is another method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phenoxathiin, 2-dichloroarsino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The dichloroarsino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides and Grignard reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenoxathiin derivatives.
Scientific Research Applications
Phenoxathiin, 2-dichloroarsino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phenoxathiin, 2-dichloroarsino- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The presence of the dichloroarsino group enhances its reactivity and allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Phenoxathiin, 2-dichloroarsino- can be compared with other sulfur-containing heterocycles such as phenothiazines and thiacalixarenes:
Phenothiazines: Similar in structure but contain a nitrogen atom instead of an oxygen atom. They are widely used in pharmaceuticals.
Thiacalixarenes: Macrocyclic compounds with sulfur bridges, used in supramolecular chemistry and materials science.
Properties
CAS No. |
63834-20-8 |
|---|---|
Molecular Formula |
C12H7AsCl2OS |
Molecular Weight |
345.1 g/mol |
IUPAC Name |
dichloro(phenoxathiin-3-yl)arsane |
InChI |
InChI=1S/C12H7AsCl2OS/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H |
InChI Key |
ZWWQJSTYWSMYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)[As](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















